molecular formula C22H17Cl2FN2O B5023585 2-(2,5-Dichlorophenyl)-5-(4-fluorophenyl)-3-(2-methoxyphenyl)-3,4-dihydropyrazole

2-(2,5-Dichlorophenyl)-5-(4-fluorophenyl)-3-(2-methoxyphenyl)-3,4-dihydropyrazole

Cat. No.: B5023585
M. Wt: 415.3 g/mol
InChI Key: KMSLZIBYHNURLF-UHFFFAOYSA-N
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Description

2-(2,5-Dichlorophenyl)-5-(4-fluorophenyl)-3-(2-methoxyphenyl)-3,4-dihydropyrazole is a complex organic compound that belongs to the class of dihydropyrazoles. This compound is characterized by the presence of three distinct aromatic rings substituted with chlorine, fluorine, and methoxy groups, respectively. The dihydropyrazole core is a five-membered ring containing two nitrogen atoms, which imparts unique chemical and biological properties to the molecule.

Properties

IUPAC Name

2-(2,5-dichlorophenyl)-5-(4-fluorophenyl)-3-(2-methoxyphenyl)-3,4-dihydropyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17Cl2FN2O/c1-28-22-5-3-2-4-17(22)20-13-19(14-6-9-16(25)10-7-14)26-27(20)21-12-15(23)8-11-18(21)24/h2-12,20H,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMSLZIBYHNURLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2CC(=NN2C3=C(C=CC(=C3)Cl)Cl)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17Cl2FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,5-Dichlorophenyl)-5-(4-fluorophenyl)-3-(2-methoxyphenyl)-3,4-dihydropyrazole typically involves multi-step organic reactions. One common method includes the condensation of 2,5-dichlorobenzaldehyde, 4-fluorobenzaldehyde, and 2-methoxyphenylhydrazine in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions in an organic solvent such as ethanol or methanol. The resulting intermediate is then cyclized to form the dihydropyrazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality. The use of advanced purification techniques such as recrystallization and chromatography is also common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

2-(2,5-Dichlorophenyl)-5-(4-fluorophenyl)-3-(2-methoxyphenyl)-3,4-dihydropyrazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydropyrazoline derivatives.

    Substitution: Halogen atoms in the aromatic rings can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Reagents like sodium methoxide (NaOCH₃) and potassium tert-butoxide (KOtBu) are employed for nucleophilic substitution reactions.

Major Products

The major products formed from these reactions include various substituted pyrazoles, dihydropyrazolines, and other functionalized derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

2-(2,5-Dichlorophenyl)-5-(4-fluorophenyl)-3-(2-methoxyphenyl)-3,4-dihydropyrazole has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(2,5-Dichlorophenyl)-5-(4-fluorophenyl)-3-(2-methoxyphenyl)-3,4-dihydropyrazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways are still under investigation.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2,5-Dichlorophenyl)-3-(2-methoxyphenyl)-3,4-dihydropyrazole
  • 5-(4-Fluorophenyl)-3-(2-methoxyphenyl)-3,4-dihydropyrazole
  • 2-(2,5-Dichlorophenyl)-5-(4-fluorophenyl)-3,4-dihydropyrazole

Uniqueness

2-(2,5-Dichlorophenyl)-5-(4-fluorophenyl)-3-(2-methoxyphenyl)-3,4-dihydropyrazole is unique due to the specific combination of substituents on the aromatic rings, which imparts distinct chemical and biological properties. The presence of chlorine, fluorine, and methoxy groups in specific positions enhances its reactivity and potential biological activities compared to similar compounds.

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